
フロログルシン三酢酸
概要
説明
Phloroglucinol triacetate: is an organic compound derived from phloroglucinol, a phenolic compound It is characterized by the presence of three acetate groups attached to the phloroglucinol core
科学的研究の応用
Phloroglucinol triacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives with potential biological activity.
Biology: Investigated for its potential antimicrobial and antioxidant properties. It is also used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Explored for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals. .
作用機序
Target of Action
Phloroglucinol, the core compound of Phloroglucinol triacetate, primarily targets the digestive and biliary tracts . It is used as a spasmolytic agent to treat colic and spastic pain in these areas .
Mode of Action
It is known that phloroglucinol, the core compound, acts as a spasmolytic agent, relieving spasms in the digestive and biliary tracts .
Biochemical Pathways
Phloroglucinol compounds are synthesized by some species of Pseudomonads based on the 2,4-diacetylphloroglucinol (DAPG) biosynthetic pathway . The biosynthesis pathway of DAPG has been identified, and most of the genes involved in the pathway have been cloned and characterized .
Result of Action
The primary result of Phloroglucinol triacetate’s action is the relief of spastic pain in the digestive and biliary tracts . It achieves this by acting as a spasmolytic agent, reducing spasms in these areas .
生化学分析
Biochemical Properties
Phloroglucinol triacetate plays a role in biochemical reactions, particularly in the biosynthesis of phloroglucinol compounds . It interacts with enzymes such as acetyl-CoA synthetase from Acetobacter pasteurianus and phloroglucinol synthase from Pseudomonas fluorescens pf-5 . These interactions are crucial for the transformation of acetate into phloroglucinol .
Molecular Mechanism
The molecular mechanism of phloroglucinol triacetate involves its conversion into phloroglucinol. This process is facilitated by the combined activity of acetyl-CoA synthetase and phloroglucinol synthase
Metabolic Pathways
Phloroglucinol triacetate is involved in the biosynthesis of phloroglucinol compounds . It interacts with enzymes such as acetyl-CoA synthetase and phloroglucinol synthase
準備方法
Synthetic Routes and Reaction Conditions: Phloroglucinol triacetate can be synthesized through the acetylation of phloroglucinol. One common method involves the reaction of phloroglucinol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the temperature maintained around 60°C to 80°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of phloroglucinol triacetate may involve a continuous flow process to ensure high yield and purity. The use of heterogeneous catalysts, such as silica sulfuric acid, can enhance the efficiency of the reaction. Additionally, solvent-free microwave-assisted synthesis has been explored to reduce environmental impact and improve reaction rates .
化学反応の分析
Types of Reactions: Phloroglucinol triacetate undergoes various chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to regenerate phloroglucinol.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products:
Hydrolysis: Phloroglucinol and acetic acid.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phloroglucinol derivatives depending on the reagent used.
類似化合物との比較
Phloroglucinol triacetate can be compared with other acylated derivatives of phloroglucinol, such as:
2,4-Diacetylphloroglucinol: Known for its antibiotic properties and used in agricultural applications.
Phloroglucinol diacetate: Similar in structure but with only two acetate groups, leading to different reactivity and applications.
Phloroglucinol monoacetate: With a single acetate group, it exhibits distinct chemical and biological properties.
Uniqueness: Phloroglucinol triacetate is unique due to the presence of three acetate groups, which can be selectively hydrolyzed to yield various intermediates. This versatility makes it a valuable compound for synthetic chemistry and pharmaceutical research .
特性
IUPAC Name |
(3,5-diacetyloxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-7(13)16-10-4-11(17-8(2)14)6-12(5-10)18-9(3)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWKAMVDWLTMKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184077 | |
| Record name | 1,3,5-Benzenetriol, triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2999-40-8 | |
| Record name | 1,3,5-Benzenetriol, triacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002999408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2999-40-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Benzenetriol, triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phloroglucinol triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


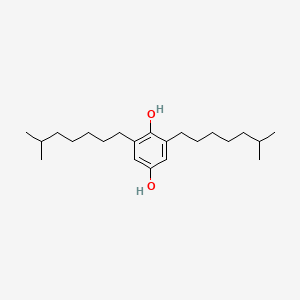
![5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl-](/img/structure/B1596105.png)

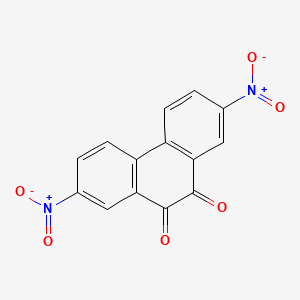

![1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1596111.png)


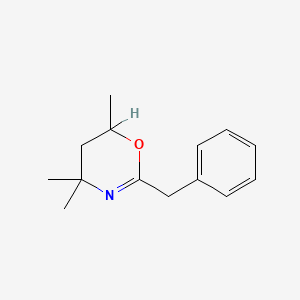
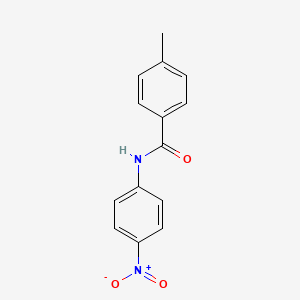
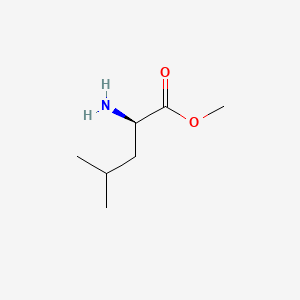
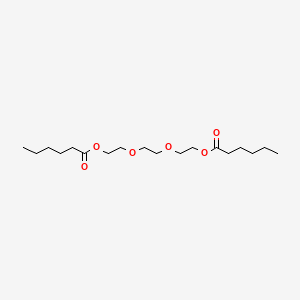
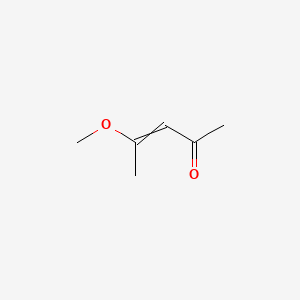
![[(p-Isopropylphenoxy)methyl]oxirane](/img/structure/B1596123.png)
